REACTION_CXSMILES
|
C[O:2][CH:3]=[C:4]([C:6]1[N:7]=[N:8][CH:9]=[CH:10][CH:11]=1)[CH3:5]>C1COCC1.O.C([O-])(=O)C.[Hg+2].C([O-])(=O)C>[N:8]1[CH:9]=[CH:10][CH:11]=[C:6]([CH:4]([CH3:5])[CH:3]=[O:2])[N:7]=1 |f:3.4.5|
|
Name
|
1-methoxy-2-(pyridazin-3-yl)propene
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
COC=C(C)C=1N=NC=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.66 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Hg+2].C(C)(=O)[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then poured onto potassium iodide solution (7%, 350 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene (2×50 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with potassium iodide (7%, 140 ml) and brine (90 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=NC(=CC=C1)C(C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54 mg | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 23.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |